N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide

Lipophilicity QSAR Drug design

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide is a heterocyclic benzamide featuring a benzoxazole-phenyl core and a 3-methylthio substituent on the benzamide ring. With molecular formula C21H16N2O2S and molecular weight 360.4 g/mol, it belongs to a class of compounds investigated for kinase/phosphatase inhibition and other biological activities.

Molecular Formula C21H16N2O2S
Molecular Weight 360.43
CAS No. 896339-10-9
Cat. No. B2560880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide
CAS896339-10-9
Molecular FormulaC21H16N2O2S
Molecular Weight360.43
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C21H16N2O2S/c1-26-17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24)
InChIKeyOZRLWNZHSZVCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide (CAS 896339-10-9): Structural and Physicochemical Baseline for Procurement Decisions


N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide is a heterocyclic benzamide featuring a benzoxazole-phenyl core and a 3-methylthio substituent on the benzamide ring. With molecular formula C21H16N2O2S and molecular weight 360.4 g/mol, it belongs to a class of compounds investigated for kinase/phosphatase inhibition and other biological activities. Its unique substitution pattern distinguishes it from closely related halogenated, sulfonylated, and nitrated analogs in terms of lipophilicity, electronic character, and metabolic fate [1].

Why N-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide Cannot Be Interchanged with Generic Benzoxazole Benzamides


Substitution on the benzamide ring within the N-(4-(benzo[d]oxazol-2-yl)phenyl)benzamide scaffold critically modulates target affinity, selectivity, and ADME properties. The 3-methylthio group (SMe) imparts distinct lipophilicity (Hansch π = 0.61) compared to 3-chloro (π = 0.71), 4-chloro, 2-methylsulfonyl (π ≈ -0.5), or nitro substituents, directly affecting membrane permeability and protein binding. Furthermore, the thioether sulfur is metabolically labile, capable of oxidation to sulfoxide and sulfone, potentially generating active metabolites with altered pharmacology. Thus, generic interchange with halogenated or other substituted analogs without experimental validation risks compromising assay reproducibility and biological outcome [1][2].

Quantitative Differentiation of N-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide from Closest Analogs


Lipophilicity Differentiation: Hansch π Value Comparison Between 3-Methylthio and 3-Chloro Analogs

The 3-methylthio substituent (Hansch π = 0.61) is slightly less lipophilic than the 3-chloro substituent (π = 0.71) found in the analog N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-chlorobenzamide. This difference of Δπ = 0.10 translates to a predicted logP difference of approximately 0.1 log units, which may influence membrane permeation rates and off-target binding profiles. The thioether also provides a hydrogen-bond acceptor capability not present in chloro analogs, potentially affecting target recognition [1].

Lipophilicity QSAR Drug design

Molecular Weight and Physicochemical Space Differentiation

The target compound (MW 360.4) occupies a distinct molecular weight range compared to its 3-chloro (MW 348.78), 2-methylsulfonyl (MW 392.4), and 4-methyl-3-nitro (MW 373.36) analogs. This, combined with distinct H-bond acceptor counts (thioether sulfur vs sulfone oxygen vs nitro oxygen), positions the compound in a unique physicochemical space for screening libraries .

Physicochemical properties Molecular weight Drug-likeness

Metabolic Lability: Thioether Oxidation Potential as a Differentiation Factor

The methylthio group is susceptible to cytochrome P450-mediated S-oxidation to form sulfoxide and sulfone metabolites, a metabolic pathway absent in chloro or nitro analogs. This property can be exploited in prodrug design or may require monitoring in biological assays. Quantitative rate data for this specific compound are not available, but class-level expectation is that SMe-containing benzamides undergo oxidation faster than their chloro counterparts, potentially leading to time-dependent changes in activity [1].

Metabolism Thioether oxidation Prodrug

Synthetic Accessibility and Commercial Availability Differentiation

As of 2026, N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide is available from multiple vendors with purity ≥95%, while its 3-chloro analog is similarly available but may differ in lead time and cost. The methylthio compound requires a specific thioether-forming step, potentially limiting in-house synthesis throughput. This distinction matters for procurement planning when rapid analog screening is required .

Synthetic chemistry Commercial availability Cost

Recommended Application Scenarios for N-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide Based on Differential Evidence


Kinase/Phosphatase Inhibitor Screening Libraries Requiring Thioether-Containing Chemical Probes

The methylthio group provides a hydrogen-bond acceptor and moderate lipophilicity, complementing halogenated analogs in fragment-based or diversity-oriented screening collections targeting ATP-binding pockets or phosphatase active sites. Its distinct physicochemical profile (π(SMe)=0.61; MW 360.4) ensures broader coverage of chemical space compared to Cl-only libraries [1].

Metabolic Stability and Prodrug Design Studies

The thioether moiety's oxidative lability makes this compound a suitable candidate for studying S-oxidation pathways or for designing prodrugs where activation via sulfoxide/sulfone formation is desired. Chlorinated analogs cannot serve this purpose due to metabolic inertness at the substituent [1].

Structure-Activity Relationship (SAR) Exploration of Benzoxazole-Benzamide Scaffolds

In SAR campaigns where subtle changes in lipophilicity and electronic character are assessed, the 3-methylthio substituent offers a measurable difference (Δπ=0.10) from the 3-chloro reference, enabling fine-tuning of target affinity and selectivity without drastic scaffold alterations [1][2].

Quote Request

Request a Quote for N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.